A Technical Guide to the Chemical Properties of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine
A Technical Guide to the Chemical Properties of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine
Introduction: 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine is a synthetic organic compound that integrates three key chemical motifs: a piperazine ring, a methyl group, and a 4-nitrobenzenesulfonyl group. This unique combination makes it a valuable intermediate in medicinal chemistry and materials science. The piperazine core is a ubiquitous scaffold in drug development, while the nitrobenzenesulfonyl moiety serves as a potent electrophile and a modulator of physicochemical properties. This guide provides an in-depth analysis of its chemical properties, synthesis, characterization, and potential applications for researchers and drug development professionals.
Section 1: Physicochemical and Structural Properties
1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine is characterized by its sulfonamide linkage between the electron-deficient nitroaromatic ring and the electron-rich piperazine core. This electronic push-pull system dictates many of its properties.
Key Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 1-methyl-4-[(4-nitrophenyl)sulfonyl]piperazine | [1] |
| CAS Number | 223785-97-5 | [1][2] |
| Molecular Formula | C₁₁H₁₅N₃O₄S | [1][2] |
| Molecular Weight | 285.32 g/mol | [1][2] |
| Canonical SMILES | CN1CCN(CC1)S(=O)(=O)C2=CC=C([O-])C=C2 | N/A |
Structural Visualization
The structure consists of a central piperazine ring, with a methyl group attached to one nitrogen and a 4-nitrobenzenesulfonyl group on the other.
Caption: 2D structure of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine.
Section 2: Synthesis and Purification
The most common and efficient synthesis of this compound involves the reaction between a secondary amine and a sulfonyl chloride. This is a classic nucleophilic substitution reaction at a sulfur center.
Synthetic Pathway Overview
The synthesis is achieved by the sulfonylation of 1-methylpiperazine with 4-nitrobenzenesulfonyl chloride. The reaction requires a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the synthesis of related sulfonamides.[3][4][5]
-
Preparation: To a solution of 1-methylpiperazine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
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Reaction: Add a solution of 4-nitrobenzenesulfonyl chloride (1.05 eq) in DCM dropwise to the cooled mixture over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system like ethanol/water.
Causality Behind Experimental Choices
-
Base (Triethylamine): The reaction generates one equivalent of HCl, which would protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic tertiary amine base is used to scavenge this HCl without competing in the primary reaction.[3][4]
-
Solvent (DCM): An aprotic solvent like DCM is used to dissolve the reactants without interfering with the reaction mechanism (i.e., it does not have acidic protons).
-
Temperature (0 °C to RT): The initial cooling helps to control the exothermicity of the reaction. Allowing it to proceed at room temperature provides sufficient energy for the reaction to go to completion in a reasonable timeframe.
Section 3: Spectroscopic and Structural Characterization
Confirming the identity and purity of the synthesized compound is critical. Spectroscopic methods provide detailed information about the molecular structure.[6]
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic data based on the analysis of similar structures found in the literature.[3][7][8]
| Technique | Expected Features |
| ¹H NMR | ~8.4 ppm (d, 2H): Aromatic protons ortho to the nitro group, deshielded. ~8.0 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group, deshielded. ~3.2 ppm (t, 4H): Piperazine protons adjacent to the sulfonyl group. ~2.5 ppm (t, 4H): Piperazine protons adjacent to the methyl group. ~2.3 ppm (s, 3H): Methyl group protons. |
| ¹³C NMR | ~150 ppm: Aromatic carbon attached to the nitro group. ~140-145 ppm: Aromatic carbon attached to the sulfonyl group. ~129 ppm & ~125 ppm: Other aromatic carbons. ~54 ppm: Piperazine carbons adjacent to the methyl group. ~46 ppm: Piperazine carbons adjacent to the sulfonyl group. ~45 ppm: Methyl carbon. |
| IR (cm⁻¹) | ~3100-3000: Aromatic C-H stretch. ~2950-2800: Aliphatic C-H stretch. ~1520 & ~1350: Asymmetric and symmetric N-O stretch of the nitro group. ~1340 & ~1160: Asymmetric and symmetric S=O stretch of the sulfonamide. ~1100: C-N stretch. |
| Mass Spec | [M+H]⁺ at m/z 286.08: Calculated for C₁₁H₁₆N₃O₄S⁺. Key fragments would correspond to the loss of the nitro group, cleavage of the S-N bond, and fragmentation of the piperazine ring. |
Section 4: Chemical Reactivity and Stability
The reactivity of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine is governed by its three main functional components.
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Nitro Group: The aromatic nitro group is a strong electron-withdrawing group and is readily susceptible to chemical reduction. Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂, Na₂S₂O₄) can convert the nitro group to an amine (-NH₂). This transformation is fundamental in medicinal chemistry for creating new analogs.
-
Sulfonamide Linkage: The S-N bond is generally robust and stable to a wide range of reaction conditions, including many acidic and basic environments. However, it can be cleaved under harsh reductive conditions (e.g., with lithium aluminum hydride) or strong acid hydrolysis.
-
Piperazine Ring: The tertiary amine attached to the methyl group retains its basic and nucleophilic character. It can be protonated in acidic media to form a salt or undergo quaternization with alkyl halides.
Stability and Storage: The compound is expected to be a stable solid under standard laboratory conditions. However, materials containing piperazine and sulfonamide moieties can sometimes be hygroscopic. It is recommended to store the material in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.[9][10]
Section 5: Applications in Research and Drug Development
The structural motifs within this molecule make it a highly relevant building block in the synthesis of pharmacologically active agents.
Scaffold for Bioactive Molecules
The nitrobenzenesulfonamide scaffold is a key component in a variety of compounds with demonstrated biological activity. Research has shown that related benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids exhibit potent antituberculosis activity against the Mycobacterium tuberculosis H37Rv strain.[5][11][12] This suggests that 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine could serve as a crucial intermediate for creating libraries of compounds for antimicrobial screening.
Role as a Synthetic Intermediate
The true value of this compound for a drug development professional lies in its potential for further functionalization.
Caption: Role as a versatile intermediate for further chemical modification.
The primary synthetic route involves the reduction of the nitro group to an aniline. This aniline derivative is a versatile precursor for forming amides, ureas, or other functionalities, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.
Section 6: Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
Hazard Identification
Based on supplier data for this chemical class, the compound should be treated as a hazardous substance.[1]
| Hazard Class | GHS Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]
-
Skin: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[1]
-
Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink plenty of water. Seek immediate medical attention.
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
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